molecular formula C7H2Cl4N2O4 B6331054 4-Chloro-3,5-dinitro-benzotrichloride CAS No. 2088942-74-7

4-Chloro-3,5-dinitro-benzotrichloride

Cat. No. B6331054
CAS RN: 2088942-74-7
M. Wt: 319.9 g/mol
InChI Key: PMAARPZFIUITSW-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitro-benzotrichloride (4-CNB) is a chemical compound used in many scientific research applications. It is a chlorinated nitrobenzene derivative that has been used as a reagent in a variety of organic synthesis reactions. 4-CNB is also known as 4-chloro-3,5-dinitrobenzotrichloride and 3,5-dinitro-4-chlorobenzotrichloride. This compound is a yellow-orange solid at room temperature and has a molecular weight of 309.94 g/mol.

Scientific Research Applications

4-CNB has been used as a reagent in a variety of organic synthesis reactions, such as the synthesis of a variety of heterocyclic compounds, the synthesis of β-lactams, and the synthesis of pharmaceuticals. 4-CNB has also been used as a catalyst in the synthesis of polymers and as a fluorescent probe in the study of biological systems.

Mechanism of Action

The mechanism of action of 4-CNB is not fully understood. It is believed that 4-CNB acts as an electrophilic reagent, which means that it can react with electron-rich sites in organic molecules. This reaction can lead to the formation of new bonds, the cleavage of existing bonds, or the rearrangement of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CNB are not well understood. However, it has been shown to be toxic to cells in vitro and in vivo. In addition, 4-CNB has been shown to cause DNA damage and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-CNB in laboratory experiments is its low cost and availability. It is also relatively stable and can be stored for extended periods of time. The main limitation of 4-CNB is its toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 4-CNB. These include further research into its mechanism of action, the development of safer and more efficient synthetic methods, and the exploration of its potential applications in drug discovery and development. Additionally, further research into the toxicity and safety of 4-CNB is needed to ensure its safe use in laboratory experiments.

Synthesis Methods

The synthesis of 4-CNB is typically accomplished by reacting 4-chlorobenzotrichloride with a mixture of nitric and sulfuric acids. The reaction is carried out in aqueous solution at room temperature and the product is isolated by filtration. The yield of 4-CNB is typically around 95-98%.

properties

IUPAC Name

2-chloro-1,3-dinitro-5-(trichloromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAARPZFIUITSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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